molecular formula C16H16FNO4 B3508430 N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide

N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide

Cat. No. B3508430
M. Wt: 305.30 g/mol
InChI Key: ALDTXFNRJPHYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide, also known as WY-14643, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide involves the activation of peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors that regulate gene expression. N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide specifically activates PPARα, which plays a crucial role in lipid metabolism and inflammation. Activation of PPARα by N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipid synthesis and inflammation.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide has been shown to have various biochemical and physiological effects in different tissues and organs. In the liver, N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide increases the expression of genes involved in fatty acid oxidation and decreases the expression of genes involved in lipid synthesis. In the adipose tissue, N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide reduces the size of adipocytes and improves lipid metabolism. In the heart, N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide protects against ischemia-reperfusion injury by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide in lab experiments is its specificity for PPARα activation, which allows for the study of PPARα-mediated pathways without interference from other PPAR isoforms. Another advantage is its ability to cross the blood-brain barrier, which makes it useful for studying the role of PPARα in the central nervous system. However, one limitation of using N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide is its potential toxicity, which requires careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for the research of N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide. One direction is to investigate its potential therapeutic effects in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop more potent and selective PPARα agonists based on the structure of N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide. Furthermore, the use of N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.

Scientific Research Applications

N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide has been extensively studied for its potential therapeutic properties in various diseases, including diabetes, obesity, and cancer. In diabetes research, N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide has been shown to improve insulin sensitivity and glucose tolerance in animal models. In obesity research, N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide has been found to reduce body weight gain and improve lipid metabolism. In cancer research, N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-21-15-8-11(9-19)6-7-14(15)22-10-16(20)18-13-5-3-2-4-12(13)17/h2-8,19H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDTXFNRJPHYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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